N-Acetylthyroxine

Descripción general

Descripción

N-Acetylthyroxine is an acetylated derivative of L-thyroxine . It only weakly binds to thyroxine-binding globulin (TBG) in isolated human serum with a relative binding affinity of 25 compared with L-thyroxine . This compound is also a potential impurity in commercial preparations of L-thyroxine .

Synthesis Analysis

The most obvious method of synthesis, the direct condensation of a carboxylic acid and amine, is energetically unfavorable. The chemical amide synthesis often requires a two-step sequence involving activated carboxylic acid ester, which then undergoes aminolysis . A specific synthesis procedure involves taking 2.0g of N-Acetyl tyrosine ethyl ester in a 250 mL round bottom flask and adding 100 mL of 70% aqueous ethyl amine .

Molecular Structure Analysis

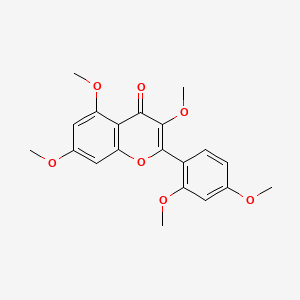

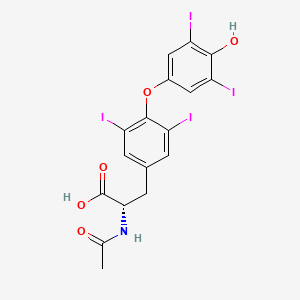

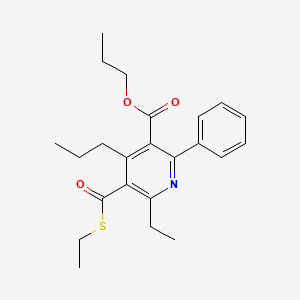

This compound has a molecular formula of C17H13I4NO5 . The molecule contains a total of 41 bonds, including 28 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .

Chemical Reactions Analysis

This compound contains a total of 40 atoms; 13 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 4 Iodine atoms .

Physical And Chemical Properties Analysis

This compound has an average mass of 818.907 Da and a monoisotopic mass of 818.697205 Da . It is a solid substance with solubility in DMF: 14 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, and PBS (pH 7.2): 0.2 mg/mL .

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Effects

N-Acetylcysteine is recognized for its potent antioxidant and anti-inflammatory properties. It acts as a precursor to glutathione, a critical antioxidant in the human body, modulating various pathways including glutamatergic, neurotropic, and inflammatory pathways. This makes NAC a candidate for treating psychiatric disorders and conditions characterized by oxidative stress and inflammation (Dean, Giorlando, & Berk, 2011).

Potential in Neurodegenerative Diseases

Research suggests that NAC may help counteract neurodegenerative and mental health diseases due to its neuroprotective potential, antioxidant, and anti-inflammatory activities. It has been evaluated for effects on Parkinson’s and Alzheimer’s diseases, showing potential to support cognitive health and prevent dementia (Tardiolo, Bramanti, & Mazzon, 2018).

Role in Psychiatric Disorders

NAC has shown promise in treating a variety of psychiatric conditions, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its therapeutic potential is linked to its ability to modulate neurotransmission, reduce oxidative stress, and influence neuroinflammation (Ooi, Green, & Pak, 2018).

Applications in Clinical Studies

Clinical trials have explored NAC's efficacy in preventing conditions like contrast-induced nephropathy, improving outcomes following hemorrhagic stroke, and extending lifespan in models like Caenorhabditis elegans by increasing resistance to environmental stressors (Adabağ, Ishani, Bloomfield, Ngo, & Wilt, 2009); (Karuppagounder et al., 2018); (Oh, Park, & Park, 2015).

Mecanismo De Acción

Target of Action

N-Acetylthyroxine is a kind of Thyroxine analogue used for the treatment of diagnosing and treating diabetes . It is used as a precursor to Tyrosine , a non-essential amino acid with a polar side group, which is a key component in the synthesis of proteins in the body .

Mode of Action

This compound, due to its enhanced solubility compared to Tyrosine , is administered as parenteral nutrition or intravenous infusion . It is deacetylated to form Tyrosine , which then interacts with its targets in the body to bring about the desired effects.

Biochemical Pathways

Tyrosine, the product of this compound deacetylation, is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

It is known that this compound is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . This suggests that it may have good bioavailability when administered in these ways.

Result of Action

The result of this compound action is the production of Tyrosine, which plays a crucial role in various physiological processes. Tyrosine is a non-essential amino acid with a polar side group, which is a key component in the synthesis of proteins in the body . It is also a precursor for the synthesis of neurotransmitters and hormones, including adrenaline, noradrenaline, and thyroid hormones.

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERGVJCCFAPEMR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26041-51-0 | |

| Record name | N-Acetylthyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026041510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLTHYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10YJB626N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676831.png)

![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676832.png)

![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B1676834.png)

![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonooxypropyl] dihydrogen phosphate](/img/structure/B1676835.png)

![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)

![[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate](/img/structure/B1676837.png)